molecular formula C27H28 B606669 Benzenesulfonic acid,4-hydroxy-3-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-nitro-, sodium salt (1:1) CAS No. 3179-84-8

Benzenesulfonic acid,4-hydroxy-3-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-nitro-, sodium salt (1:1)

Cat. No.: B606669
CAS No.: 3179-84-8
M. Wt: 352.52
InChI Key: LSOXYJGYWCFOKX-CCEZHUSRSA-N
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Description

Benzenesulfonic acid,4-hydroxy-3-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-nitro-, sodium salt (1:1) is a synthetic organic compound. It is commonly used as a dye and pH indicator due to its vibrant color changes in different pH environments. The compound is known for its stability and solubility in water, making it useful in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid,4-hydroxy-3-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-nitro-, sodium salt (1:1) typically involves a diazotization reaction followed by azo coupling. The process starts with the diazotization of 4-nitroaniline to form a diazonium salt. This intermediate is then coupled with 2-hydroxy-1-naphthalenyl to form the azo compound. The final step involves sulfonation to introduce the sulfonate group, followed by neutralization with sodium hydroxide to form the monosodium salt .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reaction time. Continuous flow reactors are often used to ensure consistent product quality and yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid,4-hydroxy-3-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-nitro-, sodium salt (1:1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonic acid,4-hydroxy-3-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-nitro-, sodium salt (1:1) has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to change color in response to pH changes. This property is due to the presence of the azo and nitro groups, which undergo structural changes in different pH environments. The molecular targets include various functional groups in the compound that interact with hydrogen ions, leading to color changes .

Comparison with Similar Compounds

Similar Compounds

  • Monosodium 4-hydroxy-3-((2-hydroxy-1-naphthalenyl)azo)benzenesulfonate
  • Monosodium 4-hydroxy-3-((2-hydroxy-1-naphthalenyl)azo)-5-chlorobenzenesulfonate
  • Monosodium 4-hydroxy-3-((2-hydroxy-1-naphthalenyl)azo)-5-methylbenzenesulfonate

Uniqueness

Benzenesulfonic acid,4-hydroxy-3-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-nitro-, sodium salt (1:1) is unique due to the presence of the nitro group, which enhances its color-changing properties and stability. This makes it particularly useful in applications where consistent and reliable color changes are required .

Properties

CAS No.

3179-84-8

Molecular Formula

C27H28

Molecular Weight

352.52

IUPAC Name

sodium;4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonate

InChI

InChI=1S/C16H11N3O7S.Na/c20-14-6-5-9-3-1-2-4-11(9)15(14)18-17-12-7-10(27(24,25)26)8-13(16(12)21)19(22)23;/h1-8,20-21H,(H,24,25,26);/q;+1/p-1

InChI Key

LSOXYJGYWCFOKX-CCEZHUSRSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)S(=O)(=O)[O-])[N+](=O)[O-])O)O.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C.I. 15690;  Chrome Black BK;  Eriochrome Black SR; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzenesulfonic acid,4-hydroxy-3-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-nitro-, sodium salt (1:1)
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Benzenesulfonic acid,4-hydroxy-3-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-nitro-, sodium salt (1:1)
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Benzenesulfonic acid,4-hydroxy-3-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-nitro-, sodium salt (1:1)
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Benzenesulfonic acid,4-hydroxy-3-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-nitro-, sodium salt (1:1)
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Benzenesulfonic acid,4-hydroxy-3-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-nitro-, sodium salt (1:1)
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Benzenesulfonic acid,4-hydroxy-3-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-nitro-, sodium salt (1:1)

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